1-Bromo-5-iodonaphthalene
Overview
Description
1-Bromo-5-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆BrI It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 5 are substituted with bromine and iodine, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-iodonaphthalene can be synthesized through a halogen exchange reaction. One common method involves the bromination of 5-iodonaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and safety. The use of a packed-bed column with activated magnesium can facilitate the Grignard reaction, where 5-iodonaphthalene reacts with bromomagnesium bromide to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed Suzuki-Miyaura and Kumada-Tamao-Corriu cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized naphthalene derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Magnesium: Used in Grignard reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Functionalized Naphthalenes: Obtained through substitution and oxidation reactions.
Scientific Research Applications
1-Bromo-5-iodonaphthalene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form bioactive compounds.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-5-iodonaphthalene in chemical reactions involves the activation of the carbon-halogen bonds. In cross-coupling reactions, the palladium catalyst facilitates the oxidative addition of the carbon-halogen bond, followed by transmetallation and reductive elimination steps to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the iodine atom.
1-Iodonaphthalene: Similar structure but lacks the bromine atom.
1-Bromo-4-iodonaphthalene: Another derivative with different substitution positions.
Uniqueness: 1-Bromo-5-iodonaphthalene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. This dual-halogen substitution allows for versatile applications in organic synthesis and materials science .
Properties
IUPAC Name |
1-bromo-5-iodonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPYWKAKDZRRGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296992 | |
Record name | 1-bromo-5-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77332-64-0 | |
Record name | 77332-64-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-5-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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